![molecular formula C14H24N4O2S B5905488 1-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-(ethylsulfonyl)piperazine](/img/structure/B5905488.png)
1-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-(ethylsulfonyl)piperazine
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Overview
Description
1-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-(ethylsulfonyl)piperazine is a chemical compound that has been studied for its potential application in scientific research.
Mechanism of Action
The mechanism of action of 1-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-(ethylsulfonyl)piperazine is not fully understood, but it is believed to involve modulation of the sigma-1 receptor. This receptor is known to interact with various proteins and signaling pathways, and its activation has been shown to have neuroprotective and anti-inflammatory effects.
Biochemical and Physiological Effects:
Studies have shown that 1-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-(ethylsulfonyl)piperazine can modulate various physiological processes such as calcium signaling, oxidative stress, and inflammation. It has also been shown to have neuroprotective effects in animal models of neurological disorders such as Parkinson's disease and Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One advantage of using 1-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-(ethylsulfonyl)piperazine in lab experiments is its selective affinity for the sigma-1 receptor, which allows for targeted modulation of this receptor. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.
Future Directions
There are several future directions for further research on 1-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-(ethylsulfonyl)piperazine. One direction is to further investigate its mechanism of action and its interactions with other proteins and signaling pathways. Another direction is to explore its potential application in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Additionally, it may be useful to study its effects in other physiological systems such as the immune system and the cardiovascular system.
Synthesis Methods
The synthesis method for 1-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-(ethylsulfonyl)piperazine involves the reaction of 1-allyl-3-methyl-1H-pyrazol-4-carbaldehyde with ethylsulfonylpiperazine in the presence of a catalyst. The resulting compound has been characterized using various analytical techniques such as NMR, IR, and MS.
Scientific Research Applications
1-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-(ethylsulfonyl)piperazine has been studied for its potential application in scientific research, particularly in the field of neuroscience. It has been shown to have an affinity for the sigma-1 receptor, which is involved in various physiological processes such as neurotransmission, ion channel regulation, and cell survival.
properties
IUPAC Name |
1-ethylsulfonyl-4-[(3-methyl-1-prop-2-enylpyrazol-4-yl)methyl]piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O2S/c1-4-6-17-12-14(13(3)15-17)11-16-7-9-18(10-8-16)21(19,20)5-2/h4,12H,1,5-11H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFWIWTRHZFCJOB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)CC2=CN(N=C2C)CC=C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.43 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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